molecular formula C13H12N2O3 B2999440 4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione CAS No. 455949-58-3

4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

Cat. No. B2999440
CAS RN: 455949-58-3
M. Wt: 244.25
InChI Key: FMZQNIKLCYJTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione” belongs to the class of organic compounds known as phenylpyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group . Another synthesis method involves the use of organolithium reagents .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches and Chemical Reactions

The synthesis of pyrimidine derivatives, including those structurally related to "4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione," involves various chemical reactions. One approach is the reactions of cyclic oxalyl compounds leading to functionalized 1H-pyrimidines, offering insights into the synthetic pathways that can produce complex pyrimidine structures through the combination of semicarbazones, ureas, and thioureas, yielding moderate yields of 1H-pyrimidine derivatives (Altural et al., 1989).

Applications in Material Science and Optoelectronics

Optical and Electronic Properties

Pyrimidine derivatives exhibit notable optical and electronic properties, making them suitable for applications in material science and optoelectronics. Studies on thiopyrimidine derivatives have shown their potential in nonlinear optics (NLO) fields due to their promising applications in medicine and NLO devices. The investigation of phenyl pyrimidine derivatives for NLO studies offers a comparative analysis highlighting the structural parameters, electronic properties, and NLO characteristics, supporting their use in optoelectronic applications (Hussain et al., 2020).

Biomedical Research

Antimicrobial and Anticancer Activities

The pyrimidine core is a common feature in many biologically active compounds. Research into novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives has demonstrated the potential for these compounds in antimicrobial applications. The synthesis of these derivatives through microwave-assisted methods and their evaluation for antimicrobial activities highlights their relevance in developing new therapeutic agents (Faty, Rashed, & Youssef, 2015).

Anticancer Activity

The exploration of new fused pyrimidinone derivatives and their complexes has opened avenues in anticancer research. The synthesis of pyrimido[4,5-d]pyrimidine, pyrimidine acetohydrazide, and related derivatives, coupled with the investigation of their anticancer activities, demonstrates the potential of pyrimidine derivatives in developing anticancer therapeutics. The synthesized compounds have shown promising activity against human epithelial colorectal adenocarcinoma cells, underscoring the importance of pyrimidine derivatives in medicinal chemistry (Aly et al., 2018).

properties

IUPAC Name

4-(4-methylphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-7-2-4-8(5-3-7)11-10-9(6-18-12(10)16)14-13(17)15-11/h2-5,11H,6H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZQNIKLCYJTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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